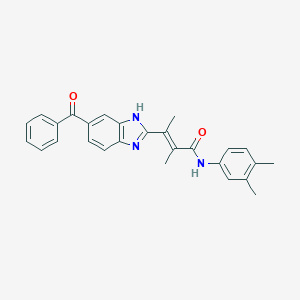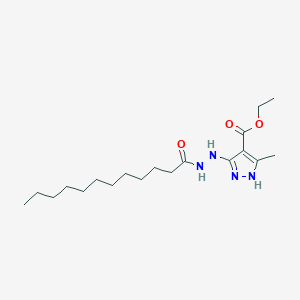![molecular formula C16H16O2S2 B290114 (5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. This compound is also known as DMDD and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMDD is not yet fully understood. However, it is believed that its anti-inflammatory and antioxidant properties are due to its ability to scavenge reactive oxygen species and inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
DMDD has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMDD is its ability to exhibit significant anti-inflammatory and antioxidant properties at low concentrations. However, one of the limitations of using DMDD in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of DMDD. One potential direction is to further investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another potential direction is to investigate its potential use as a dietary supplement or functional food ingredient. Additionally, further studies are needed to fully understand the mechanism of action of DMDD and its potential side effects.
In conclusion, DMDD is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of DMDD involves the reaction of 2-(1,3-dithiolan-2-ylidene)acetaldehyde with 3-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure DMDD.
Wissenschaftliche Forschungsanwendungen
DMDD has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C16H16O2S2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H16O2S2/c1-18-13-4-2-3-11(10-13)9-12-5-6-14(15(12)17)16-19-7-8-20-16/h2-4,9-10H,5-8H2,1H3/b12-9+ |
InChI-Schlüssel |
AECJMANWAZPPTJ-FMIVXFBMSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=C/2\CCC(=C3SCCS3)C2=O |
SMILES |
COC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
Kanonische SMILES |
COC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B290031.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)
